3-(propan-2-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
3-(Propan-2-yl)-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a sulfonamide group at the 4-position and an isopropyl group at the 3-position of the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds such as triazolopyridine and Eprotirome are known to interact with Mitogen-activated protein kinase 14 and Thyroid hormone receptors respectively.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets and induce changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various pathways .
Pharmacokinetics
Similar compounds like mavacamten and Zilucoplan have been studied for their pharmacokinetic properties.
Result of Action
Similar compounds have shown various effects at the molecular and cellular level .
Action Environment
The environment can significantly impact the action of similar compounds .
Preparation Methods
The synthesis of 3-(propan-2-yl)-1H-pyrazole-4-sulfonamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound, followed by sulfonation. The reaction conditions typically involve the use of a strong acid, such as sulfuric acid, to introduce the sulfonamide group. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
3-(Propan-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted derivatives.
Common Reagents and Conditions: Typical reagents include sulfuric acid for sulfonation, potassium permanganate for oxidation, and sodium borohydride for reduction. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products: Major products formed from these reactions include sulfonic acids, amines, and substituted pyrazole derivatives.
Scientific Research Applications
3-(Propan-2-yl)-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
3-(Propan-2-yl)-1H-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives, such as:
3-(Propan-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
3-(Propan-2-yl)-1H-pyrazole-4-thiol: Contains a thiol group at the 4-position.
3-(Propan-2-yl)-1H-pyrazole-4-phosphate: Contains a phosphate group at the 4-position.
Uniqueness: The presence of the sulfonamide group in this compound imparts unique chemical and biological properties, such as enhanced solubility and specific enzyme inhibition, which are not observed in its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-propan-2-yl-1H-pyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-4(2)6-5(3-8-9-6)12(7,10)11/h3-4H,1-2H3,(H,8,9)(H2,7,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYSPHBQHRPQCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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